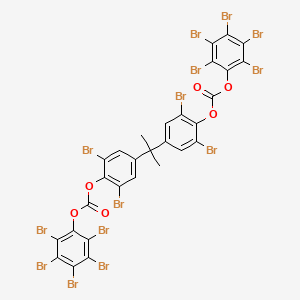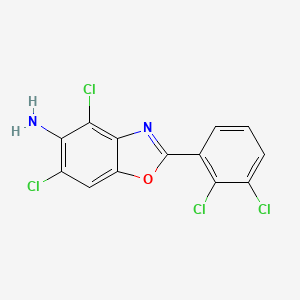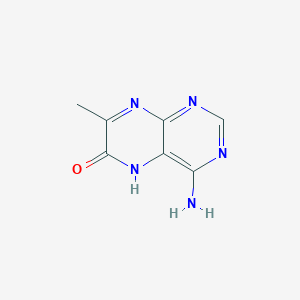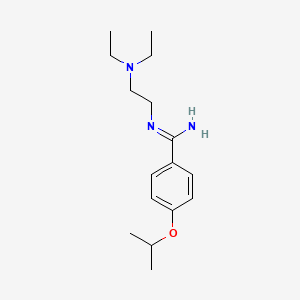
5-Undecyn-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Undecyn-1-OL is an organic compound with the molecular formula C11H20O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Undecyn-1-OL can be synthesized through several methods. One common approach involves the reaction of 1-decyne with formaldehyde in the presence of a base, followed by hydrogenation to yield the desired alcohol. Another method includes the use of Grignard reagents, where 5-bromo-1-pentyne reacts with magnesium to form the Grignard reagent, which is then treated with formaldehyde to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance the reaction rate and yield. The final product is purified through distillation or recrystallization to achieve the desired purity level.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Undecyn-1-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Undec-5-ynoic acid or undec-5-ynal.
Reduction: 5-Undecene-1-OL or undecane.
Substitution: 5-Undecynyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
5-Undecyn-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of various chemical compounds.
Biology: The compound exhibits antifungal properties and is used in the study of fungal infections.
Medicine: It is employed in the synthesis of pharmaceuticals and as a reagent in medicinal chemistry.
Industry: this compound is used in the production of polymers, coatings, and other industrial materials
Wirkmechanismus
The mechanism of action of 5-Undecyn-1-OL involves its interaction with biological molecules. It can inhibit the growth of fungi by disrupting their cell membranes and interfering with essential metabolic processes. The compound targets specific enzymes and pathways involved in cell wall synthesis and energy production, leading to the inhibition of fungal growth .
Vergleich Mit ähnlichen Verbindungen
10-Undecyn-1-OL: Similar in structure but with the triple bond at a different position.
10-Undecen-1-OL: Contains a double bond instead of a triple bond.
5-Undecen-1-OL: Similar structure but with a double bond instead of a triple bond
Uniqueness: 5-Undecyn-1-OL is unique due to its specific position of the triple bond, which imparts distinct chemical reactivity and biological activity. This makes it valuable in specialized applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
69222-09-9 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
undec-5-yn-1-ol |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-5,8-11H2,1H3 |
InChI-Schlüssel |
WWNKGMMSKDYTON-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC#CCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


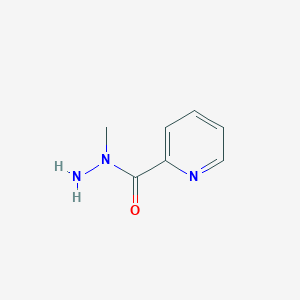
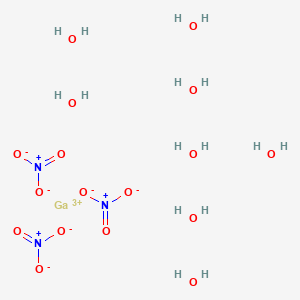
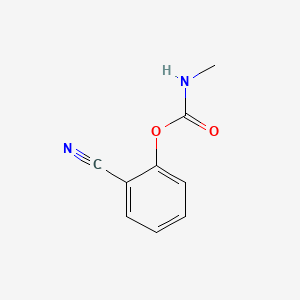
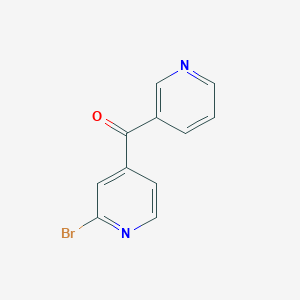
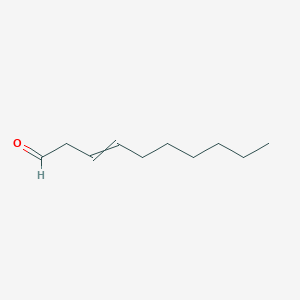
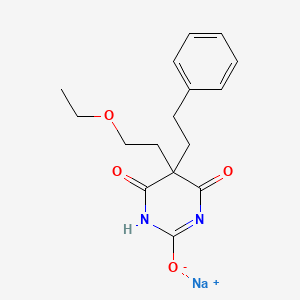
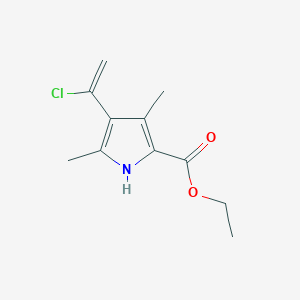
![Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[5-(4-methylphenyl)thieno[2,3-D]pyrimidin-4-YL]thio]-](/img/structure/B13793132.png)
